molecular formula C12H12O5 B7849416 Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate

Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate

Cat. No.: B7849416
M. Wt: 236.22 g/mol
InChI Key: AABAAYFWMUDZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate typically involves the esterification of 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-15-12(14)5-3-9(13)8-2-4-10-11(6-8)17-7-16-10/h2,4,6H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABAAYFWMUDZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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